![molecular formula C11H9NO4S B8810213 4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid CAS No. 195603-76-0](/img/structure/B8810213.png)
4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AY-30298, also known as stibonic acid, is an antimony oxoacid. It is a compound that contains antimony in its oxidation state.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AY-30298 typically involves the reaction of antimony trioxide with a suitable oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, AY-30298 can be produced using large-scale reactors where antimony trioxide is reacted with hydrogen peroxide or other oxidizing agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or filtration.
Chemical Reactions Analysis
Types of Reactions: AY-30298 undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the reagents used.
Scientific Research Applications
AY-30298 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Medicine: Research is being conducted on its potential use in treating certain medical conditions, such as parasitic infections.
Industry: It is used in the production of flame retardants, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of AY-30298 involves its interaction with molecular targets in biological systems. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include the inhibition of specific enzymes and the disruption of cellular processes. This compound’s ability to interact with biological molecules makes it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
- Antimony trioxide
- Antimony pentoxide
- Antimony chloride
Each of these compounds has its own set of properties and applications, but AY-30298’s unique characteristics make it particularly valuable in certain research and industrial contexts .
Properties
CAS No. |
195603-76-0 |
|---|---|
Molecular Formula |
C11H9NO4S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid |
InChI |
InChI=1S/C11H9NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-4,8H,5H2,(H,14,15)(H,12,13,16) |
InChI Key |
FRBRUKMTQQUPMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

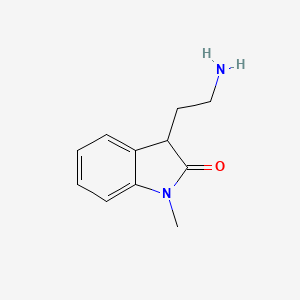
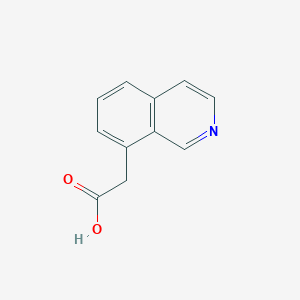

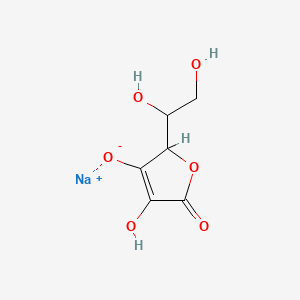
![Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B8810173.png)
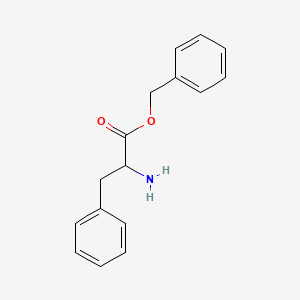


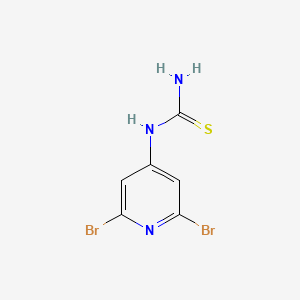

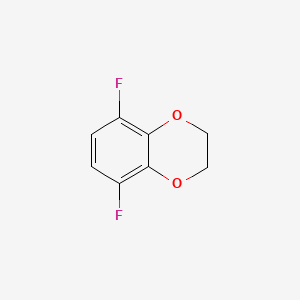
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B8810231.png)
![Benzo[d]thiazol-5-ylboronic acid](/img/structure/B8810235.png)

